molecular formula C19H23N3O B11973812 2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol

2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol

Cat. No.: B11973812
M. Wt: 309.4 g/mol
InChI Key: HDSKNFJOPFFJER-XSFVSMFZSA-N
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Description

2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol typically involves the condensation reaction between 4-(4-methylbenzyl)-1-piperazinecarboxaldehyde and 2-hydroxybenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Quinones

    Reduction: Secondary amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties such as luminescence or non-linear optical characteristics.

Mechanism of Action

The mechanism of action of 2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with various molecular targets. The imine group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((E)-{[4-(4-methylthio)phenyl]imino}methyl)phenol
  • 2-((E)-{[4-(4-methoxyphenyl)imino}methyl)phenol
  • 2-((E)-{[4-(4-fluorophenyl)imino}methyl)phenol

Uniqueness

2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol is unique due to the presence of the piperazine ring, which can enhance its binding affinity to biological targets. Additionally, the methylbenzyl group can influence the compound’s lipophilicity and, consequently, its bioavailability and pharmacokinetics.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

2-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C19H23N3O/c1-16-6-8-17(9-7-16)15-21-10-12-22(13-11-21)20-14-18-4-2-3-5-19(18)23/h2-9,14,23H,10-13,15H2,1H3/b20-14+

InChI Key

HDSKNFJOPFFJER-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=CC=C3O

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3O

Origin of Product

United States

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